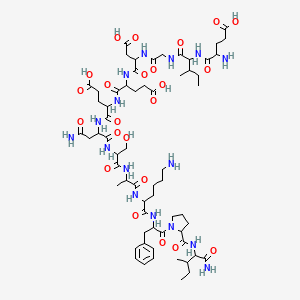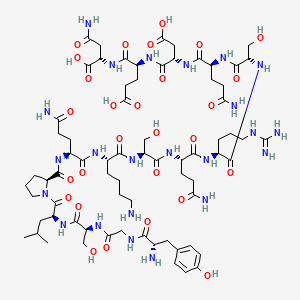
160543-97-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Glycoprotein (276-286) involves peptide synthesis techniques, typically using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
化学反应分析
Glycoprotein (276-286) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction
科学研究应用
Glycoprotein (276-286) has several scientific research applications:
Immunology: It is used to study the immune response, particularly the role of cytotoxic T-lymphocytes in recognizing viral peptides.
Virology: Researchers use this peptide to understand the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Drug Development: The peptide serves as a model for developing antiviral drugs and vaccines targeting viral glycoproteins
作用机制
The mechanism of action of Glycoprotein (276-286) involves its recognition by cytotoxic T-lymphocytes. The peptide binds to major histocompatibility complex class I molecules on the surface of infected cells, presenting the viral peptide to T-lymphocytes. This interaction triggers an immune response, leading to the destruction of infected cells .
相似化合物的比较
Glycoprotein (276-286) can be compared with other viral peptides used in immunological research. Similar compounds include:
Glycoprotein (33-41): Another peptide derived from the lymphocytic choriomeningitis virus, corresponding to amino acids 33-41.
Nucleoprotein (396-404): A peptide derived from the influenza virus nucleoprotein, corresponding to amino acids 396-404. Glycoprotein (276-286) is unique due to its specific sequence and its role in studying the immune response to the lymphocytic choriomeningitis virus
属性
CAS 编号 |
160543-97-5 |
|---|---|
分子式 |
C₄₆H₇₀N₁₂O₁₇S |
分子量 |
1095.18 |
序列 |
One Letter Code: SGVENPGGYCL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)



